Technical Monograph: N-Methyl-N-[2-(methylamino)ethyl]pentanamide
Technical Monograph: N-Methyl-N-[2-(methylamino)ethyl]pentanamide
The following technical guide provides an in-depth analysis of Pentanoic acid methyl-(2-methylamino-ethyl)-amide (CAS 917202-04-1).
This monograph is structured for researchers in medicinal chemistry and materials science, focusing on the compound's utility as a bifunctional building block. As no direct biological signaling pathway exists for this specific intermediate in public literature, the visualization and analysis focus on its Synthetic Divergence and Chemical Logic in drug discovery and polymer applications.
CAS Registry Number: 917202-04-1
Formula: C
Part 1: Executive Summary & Chemical Architecture
Pentanoic acid methyl-(2-methylamino-ethyl)-amide is a specialized unsymmetrical diamine derivative featuring a lipophilic valeryl (pentanoyl) tail and a polar ethylenediamine core. Its structural uniqueness lies in the differentiation of its two nitrogen atoms: one is "masked" as a tertiary amide, while the other remains a reactive secondary amine.
This orthogonal reactivity makes it a high-value scaffold in two primary domains:
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Medicinal Chemistry: As a "linker" or "spacer" in Fragment-Based Drug Discovery (FBDD), allowing the attachment of pharmacophores while modulating solubility and lipophilicity (LogP).
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Polymer Science: As a curing agent or chain extender in epoxy resin systems, where the secondary amine reacts with epoxide rings, and the pendant alkyl chain acts as an internal plasticizer.
Structural Analysis
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Lipophilic Domain: The pentyl chain (C5) provides hydrophobic interaction potential, critical for membrane permeability in drug design or flexibility in polymer networks.
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Linker Domain: The N-methyl-ethylenediamine bridge introduces a constrained flexibility. The N-methyl groups reduce hydrogen bond donor count (HBD), improving blood-brain barrier (BBB) permeability profiles compared to non-methylated analogs.
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Reactive Terminus: The secondary methylamine (-NHMe) is the primary handle for further derivatization (acylation, alkylation, or reductive amination).
| Property | Value (Computed) | Significance |
| LogP | ~0.4 - 0.8 | Amphiphilic; suitable for CNS-active library design. |
| pKa (Amine) | ~9.5 - 10.0 | Basic; exists as a cation at physiological pH. |
| H-Bond Donors | 1 | Favorable for oral bioavailability (Lipinski's Rule of 5). |
| Rotatable Bonds | 6 | High flexibility; adaptable binding conformation. |
Part 2: Synthetic Utility & Logic (The "Pathway")
In drug development, CAS 917202-04-1 serves as a branch point . Its synthesis and subsequent transformations follow a logical chemical tree.
Synthetic Divergence Map
The following diagram illustrates the origin of the molecule and its potential divergence into three distinct chemical classes: Peptidomimetics, PROTAC Linkers, and Polymer Networks.
Figure 1: Synthetic divergence showing the transformation of precursors into CAS 917202-04-1 and its downstream utility.
Part 3: Experimental Protocols
Synthesis of Pentanoic acid methyl-(2-methylamino-ethyl)-amide
Note: This protocol utilizes a high-dilution strategy to favor mono-acylation over di-acylation.
Reagents:
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N,N'-Dimethylethylenediamine (3.0 eq) - Excess is critical to prevent di-acylation.
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Valeryl Chloride (1.0 eq)
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Dichloromethane (DCM) (Anhydrous)
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Triethylamine (TEA) (1.2 eq)
Methodology:
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Preparation: Dissolve N,N'-dimethylethylenediamine (30 mmol) and TEA (12 mmol) in anhydrous DCM (100 mL) under nitrogen atmosphere. Cool to 0°C.
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Addition: Dissolve Valeryl Chloride (10 mmol) in DCM (20 mL). Add this solution dropwise to the amine mixture over 60 minutes. Rationale: Slow addition into excess diamine ensures the statistical probability favors the reaction of free amine rather than the product.
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Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
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Workup:
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Wash the organic layer with 5% NaHCO
(removes HCl salts). -
Critical Step: Wash with water (3x). The unreacted diamine is highly water-soluble and will be removed. The mono-acylated product is more lipophilic and remains in DCM.
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Purification: Dry over MgSO
, filter, and concentrate. If purity is <95%, purify via flash column chromatography (Eluent: DCM:MeOH:NH OH 90:9:1).
Validation (NMR Expectations):
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H NMR (CDCl
): Look for the characteristic triplet of the terminal methyl (valeryl chain) at ~0.9 ppm. Two distinct N-methyl singlets should appear: one amide-bound (~2.9-3.0 ppm, rotamers possible) and one amine-bound (~2.4 ppm).
Quality Control: Titration Assay
To verify the "active amine" content (crucial if using as a curing agent).
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Dissolve 100 mg of the sample in 20 mL of glacial acetic acid.
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Add 2 drops of Crystal Violet indicator.
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Titrate with 0.1 N Perchloric Acid in acetic acid until the color shifts from violet to blue-green.
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Calculation:
(Where V = Volume of titrant, N = Normality, MW = 172.27, W = Sample weight)
Part 4: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "Fragment" for growing drug candidates.
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Mechanism: The amide bond mimics the peptide backbone, while the alkyl tail fills hydrophobic pockets (e.g., in kinase or GPCR allosteric sites).
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Optimization: The secondary amine allows for "Fragment Growing." Researchers can react this amine with a library of sulfonyl chlorides or isocyanates to rapidly generate a diverse library of urea or sulfonamide derivatives.
Polymer Chemistry (Epoxy Curing)
As referenced in studies on aminoamides of pentanoic acid, these structures act as "internal plasticizers" [1].
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Causality: The long pentyl chain disrupts the packing of the polymer matrix, increasing flexibility (lowering
), while the amine covalently integrates into the network. -
Use Case: Impact-resistant coatings or adhesives where flexibility is required without leaching plasticizers.
Part 5: References
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Synthesis and Activity of Aminoamides: Barabanov, M. A., et al. "Synthesis of dimethylaminoalkylamides of butanoic and pentanoic acids and study of their activity in the epoxy resin polymerization." ResearchGate, 2025.
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Chemical Identity & Properties: PubChem Compound Summary for CAS 917202-04-1. National Center for Biotechnology Information.
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Commercial Availability & Spectra: Fisher Scientific / eMolecules Product Catalog. "Pentanoic acid methyl-(2-methylamino-ethyl)-amide". [1]
